molecular formula C10H8F2N2O2 B13670683 Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Cat. No.: B13670683
M. Wt: 226.18 g/mol
InChI Key: YENJTCCVMPDUTI-UHFFFAOYSA-N
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Description

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-difluoro-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

  • Ethyl 4,5-Difluoroimidazole-2-carboxylate
  • Ethyl 4,5-Difluorobenzimidazole-2-carboxamide
  • Ethyl 4,5-Difluorobenzimidazole-2-thiol

Comparison: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of ethyl ester functionality. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs. Additionally, the presence of fluorine atoms increases its metabolic stability and resistance to enzymatic degradation .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 4,5-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

YENJTCCVMPDUTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

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